molecular formula C6H13IO B1518087 1-Iodo-5-methoxy-pentane

1-Iodo-5-methoxy-pentane

Cat. No.: B1518087
M. Wt: 228.07 g/mol
InChI Key: GJJVZECANXRPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Iodo-5-methoxy-pentane (CAS: 1007857-85-3) is an organoiodine compound with the molecular formula C₆H₁₃IO and a molecular weight of 228.07 g/mol (calculated). Structurally, it consists of a five-carbon alkyl chain with an iodine atom at the first carbon and a methoxy group (-OCH₃) at the fifth carbon. This bifunctional design confers unique reactivity, making it valuable in organic synthesis for alkylation reactions and as a precursor for cross-coupling processes .

Properties

Molecular Formula

C6H13IO

Molecular Weight

228.07 g/mol

IUPAC Name

1-iodo-5-methoxypentane

InChI

InChI=1S/C6H13IO/c1-8-6-4-2-3-5-7/h2-6H2,1H3

InChI Key

GJJVZECANXRPLR-UHFFFAOYSA-N

Canonical SMILES

COCCCCCI

Origin of Product

United States

Comparison with Similar Compounds

5-Methoxy-1-Pentene

  • Molecular Formula : C₆H₁₂O
  • Molecular Weight : 100.16 g/mol
  • CAS Number : 1191-31-7
  • Key Differences: Structure: Replaces the iodine atom in 1-iodo-5-methoxy-pentane with a terminal double bond (alkene group). Reactivity: Lacks the iodine leaving group, rendering it incapable of nucleophilic substitution (SN2) reactions. Instead, it undergoes addition reactions (e.g., hydrogenation or epoxidation) due to the alkene functionality. Applications: Primarily used in polymerization or as a monomer in materials science.

Data Comparison :

Property This compound 5-Methoxy-1-Pentene
Molecular Formula C₆H₁₃IO C₆H₁₂O
Molecular Weight (g/mol) 228.07 100.16
Key Functional Groups Iodo, Methoxy Methoxy, Alkene
Reactivity SN2 substitution Addition reactions

1,1,1,2,2,3,3-Heptafluoro-5-Iodopentane

  • Molecular Formula : C₅H₅F₇I (estimated)
  • Molecular Weight : ~324.90 g/mol (calculated)
  • Key Differences :
    • Structure : Features seven fluorine atoms on carbons 1–3 and an iodine atom on carbon 5. The high electronegativity of fluorine creates strong C-F bonds, enhancing thermal and chemical stability.
    • Reactivity : Fluorination reduces susceptibility to oxidation and hydrolysis compared to this compound. The iodine atom remains reactive but in a sterically hindered environment.
    • Applications : Used in fluorinated surfactants or specialty materials requiring inertness.

Data Comparison :

Property This compound 1,1,1,2,2,3,3-Heptafluoro-5-Iodopentane
Molecular Formula C₆H₁₃IO C₅H₅F₇I
Molecular Weight (g/mol) 228.07 ~324.90
Key Functional Groups Iodo, Methoxy Iodo, Heptafluoro
Stability Moderate High (due to C-F bonds)

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